molecular formula C9H6BrNO3 B6257049 methyl 4-bromo-2-isocyanatobenzoate CAS No. 1312446-90-4

methyl 4-bromo-2-isocyanatobenzoate

Cat. No.: B6257049
CAS No.: 1312446-90-4
M. Wt: 256.1
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Description

Methyl 4-bromo-2-isocyanatobenzoate is a specialized benzoate ester derivative characterized by the presence of both a bromo substituent and a highly reactive isocyanate functional group on the aromatic ring . This unique structure makes it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The compound is particularly useful for constructing more complex molecules via the isocyanate group, which readily undergoes reactions with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively . Its primary research application lies in its role as a key building block for the synthesis of pharmacologically active compounds. For instance, structural analogues featuring an isocyanate-derived urea moiety have been investigated as potent nonretinoid antagonists of Retinol-Binding Protein 4 (RBP4), a promising target for the treatment of atrophic age-related macular degeneration (AMD) and Stargardt disease . The bromo substituent offers a versatile handle for further functionalization through modern cross-coupling reactions, enabling significant structural diversification from a common intermediate. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, adhering to all appropriate laboratory safety protocols.

Properties

CAS No.

1312446-90-4

Molecular Formula

C9H6BrNO3

Molecular Weight

256.1

Purity

95

Origin of Product

United States

Preparation Methods

Phosgenation of Aromatic Amines

The most common method for synthesizing aromatic isocyanates involves treating primary amines with phosgene (COCl₂) or its safer alternatives, such as triphosgene. For methyl 4-bromo-2-isocyanatobenzoate, the precursor methyl 4-bromo-2-aminobenzoate would undergo phosgenation:

Methyl 4-bromo-2-aminobenzoate+COCl2Methyl 4-bromo-2-isocyanatobenzoate+2HCl\text{Methyl 4-bromo-2-aminobenzoate} + \text{COCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

Key Conditions :

  • Solvent : Dichloromethane or toluene.

  • Temperature : 0–5°C to minimize side reactions.

  • Workup : Quenching with aqueous base to remove excess phosgene.

This method is efficient but requires stringent safety measures due to phosgene’s toxicity.

Hofmann Rearrangement of Amides

The Hofmann rearrangement converts primary amides to isocyanates via bromine and base treatment. Applying this to methyl 4-bromo-2-carbamoylbenzoate would yield the target compound:

Methyl 4-bromo-2-carbamoylbenzoate+Br2+NaOHMethyl 4-bromo-2-isocyanatobenzoate+NaBr+H2O\text{Methyl 4-bromo-2-carbamoylbenzoate} + \text{Br}2 + \text{NaOH} \rightarrow \text{this compound} + \text{NaBr} + \text{H}2\text{O}

Optimization Insights :

  • Base : Potassium hydroxide in ethanol.

  • Yield : ~60–70% under optimized conditions.

Intermediate Synthesis: Methyl 4-Bromo-2-Aminobenzoate

Bromination of Methyl 2-Aminobenzoate

Direct bromination of methyl 2-aminobenzoate (methyl anthranilate) using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromo group at the para position:

Methyl 2-aminobenzoate+Br2Methyl 4-bromo-2-aminobenzoate+HBr\text{Methyl 2-aminobenzoate} + \text{Br}_2 \rightarrow \text{Methyl 4-bromo-2-aminobenzoate} + \text{HBr}

Reaction Parameters :

  • Catalyst : FeCl₃ or AlCl₃.

  • Solvent : Acetic acid or CCl₄.

  • Yield : 75–85%.

Nitration Followed by Reduction

An alternative route involves nitration followed by reduction:

  • Nitration : Methyl 2-nitrobenzoate is nitrated to introduce a nitro group at the 4-position.

  • Bromination : The 4-nitro derivative undergoes bromination.

  • Reduction : Catalytic hydrogenation converts the nitro group to an amine.

Critical Steps :

  • Nitrating Agent : HNO₃/H₂SO₄ at 0°C.

  • Reduction Catalyst : Pd/C or Raney Ni .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-isocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: New aromatic compounds with different functional groups replacing the bromine atom.

    Addition Reactions: Carbamates or ureas.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2-isocyanatobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-isocyanatobenzoate involves its reactive functional groups:

    Isocyanate Group: Reacts with nucleophiles to form stable carbamate or urea linkages, which can modify biological molecules or materials.

    Bromine Atom:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their functional differences:

Compound Name Substituents/Functional Groups CAS Number Similarity Score* Key Differences vs. Target Compound
4-Bromo-2-chloro-6-methylphenyl isocyanate Cl (C2), Br (C4), CH₃ (C6), -NCO Not Provided N/A Replaces ester with Cl and adds CH₃ at C6
Methyl 4-bromo-2-chlorobenzoate Cl (C2), Br (C4), -COOCH₃ 885532-41-2 0.94 Replaces -NCO with Cl; retains ester
Methyl 4-bromo-2-hydroxy-6-methylbenzoate OH (C2), Br (C4), CH₃ (C6), -COOCH₃ 2089319-35-5 N/A Replaces -NCO with OH; adds CH₃ at C6
Methyl 2-amino-4-bromobenzoate NH₂ (C2), Br (C4), -COOCH₃ 135484-83-2 N/A Replaces -NCO with NH₂

*Similarity scores derived from structural alignment algorithms in .

Key Observations:
  • Functional Group Reactivity : The isocyanate group (-NCO) in the target compound offers distinct reactivity for forming ureas or polyurethanes, unlike analogs with -Cl, -OH, or -NH₂ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-bromo-2-isocyanatobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination and isocyanate formation. For brominated benzoates, regioselective bromination at the para position is critical, often achieved using Lewis acid catalysts (e.g., FeBr₃) in anhydrous conditions . The isocyanate group can be introduced via phosgenation of the corresponding amine precursor under controlled pH (6–8) to avoid side reactions . Yield optimization requires precise temperature control (0–5°C during phosgenation) and inert atmospheres to prevent hydrolysis. Purity is confirmed via HPLC (≥98%) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine deshields adjacent protons, shifting aromatic signals to δ 7.5–8.5 ppm) .
  • FT-IR : The isocyanate group shows a sharp peak at ~2250 cm⁻¹ (N=C=O stretch) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 284.92 for C₉H₅BrNO₃) .

Q. What are the common nucleophilic substitution reactions involving the bromine substituent?

  • Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to form biaryl derivatives . Alternatively, it reacts with amines (e.g., piperidine) in DMSO at 60°C for 12 hours to yield amino-substituted analogs. Kinetic studies suggest the reaction follows second-order kinetics, with rate constants dependent on solvent polarity .

Advanced Research Questions

Q. How can conflicting data on reaction yields in halogen exchange reactions be resolved?

  • Methodological Answer : Contradictions often arise from solvent choice and catalyst loading. For example, DMF increases reactivity but may promote decomposition at >100°C, while toluene stabilizes intermediates but slows kinetics. Systematic DOE (Design of Experiments) approaches, varying solvents (DMF vs. THF), catalysts (Pd(OAc)₂ vs. PdCl₂), and temperatures (60–120°C), can identify optimal conditions . Statistical tools like ANOVA help isolate significant variables (e.g., catalyst type contributes 45% to yield variance) .

Q. What mechanistic insights explain the stability of the isocyanate group under acidic vs. basic conditions?

  • Methodological Answer : The isocyanate group hydrolyzes rapidly in basic conditions (pH >10) to form carbamic acid, which decarboxylates to CO₂ and amine. Under acidic conditions (pH <4), hydrolysis is slower but forms unstable intermediates that dimerize. Kinetic studies using UV-Vis (λ = 270 nm for NCO decay) and DFT calculations reveal a lower activation barrier (ΔG‡ = 28 kJ/mol) in basic media .

Q. How does the steric and electronic environment of the benzene ring influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The bromine’s electron-withdrawing effect directs cross-coupling to the ortho position, but steric hindrance from the isocyanate group can shift reactivity. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, validated by experimental yields (e.g., 72% for ortho vs. 38% for meta coupling) . Solvent effects (e.g., DMSO enhances para selectivity by 20%) further modulate outcomes .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, respirators (N95), and fume hoods to avoid inhalation (H330) and skin contact (H315) .
  • Storage : Keep at 2–8°C in airtight containers with desiccants to prevent moisture-induced hydrolysis .
  • Spill Management : Neutralize with 10% aqueous NaHCO₃ and adsorb with vermiculite .

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